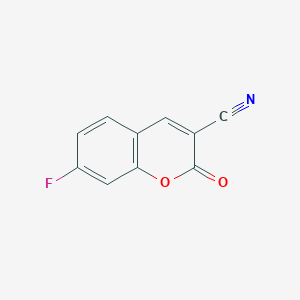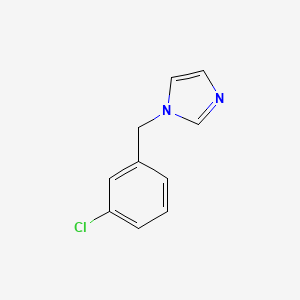
(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, also known as BHPMCF, is a chemical compound with potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their biological activities. BHPMCF has been shown to possess significant pharmacological properties, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Research on metal-organic frameworks (MOFs) and coordination polymers with components structurally similar to the compound highlights their potential applications. These compounds have been studied for various applications, including luminescent properties, photocatalytic activities, and as catalysts in chemical reactions.
Photoluminescent Properties and Catalysis : Some coordination polymers exhibit strong fluorescence and photoluminescent behavior, which could be leveraged in biological imaging and as molecular photosensitizers for visible light photoredox catalysis (Zhang, Petersen, & Milsmann, 2016).
Adsorption and Environmental Applications : MOFs have been investigated for their high uptake capacities for anionic dyes from aqueous solutions, demonstrating their potential in water purification and environmental remediation (Yu et al., 2021).
Copolymerization of Epoxides and CO2 : Zinc phenoxides have shown catalytic activity for the copolymerization of epoxides and carbon dioxide, indicating potential applications in sustainable chemistry and materials science (Darensbourg et al., 1999).
Fluorescent Sensors and Imaging Agents
Research into fluorescent sensors for Zn(II) ions, which share structural motifs with the compound , suggests potential applications in biological imaging and as imaging agents for central nervous system studies.
Biological Imaging : The development of midrange affinity fluorescent Zn(II) sensors for biological imaging applications underscores the importance of structural design in creating effective probes for cellular and molecular biology studies (Nolan et al., 2006).
Dopamine Receptor Imaging Agents : Analogues of iodobenzamide, including those with benzofuran scaffolds, have been characterized for their potential as D-2 dopamine receptor imaging agents, highlighting the relevance of structural considerations in the development of diagnostic tools for neurological disorders (Murphy et al., 1990).
Mécanisme D'action
Target of Action
The primary target of this compound is the Endothelin (ET) receptors , specifically the ET A and ET B subtypes . These receptors are transmembrane G-protein-coupled receptors found in various tissues, including vascular smooth muscle . They play a critical role in the control of blood flow and cell growth .
Mode of Action
The compound interacts with its targets, the ET receptors, by acting as an antagonist . This means it binds to these receptors and blocks their normal function. Specifically, it has been shown to have a significant inhibitory effect on ET-1-induced contraction in the rat thoracic aortic ring . This suggests that the compound may prevent the vasoconstrictive effects of ET-1, a potent vasoconstrictor .
Biochemical Pathways
The compound’s interaction with the ET receptors affects the biochemical pathways associated with vasoconstriction and vasodilation . By blocking the ET receptors, the compound may inhibit the vasoconstrictive effects of ET-1 and promote vasodilation . This could have downstream effects on blood flow and blood pressure.
Pharmacokinetics
It’s worth noting that similar compounds, such as bosentan and ambrisentan, which are also et receptor antagonists, have been noted for their high bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of vasoconstriction and promotion of vasodilation . This could potentially lead to a decrease in blood pressure and an improvement in blood flow. Some compounds with similar structures and mechanisms of action have been effective in relieving hypoxia-induced pulmonary arterial hypertension .
Propriétés
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-17-9-8-15-19(23)18(12-14-6-2-1-3-7-14)24-20(15)16(17)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLXJWQXVCITOL-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2367372.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2367373.png)
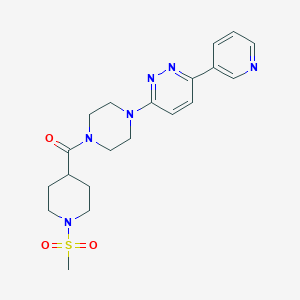
![9-benzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367376.png)
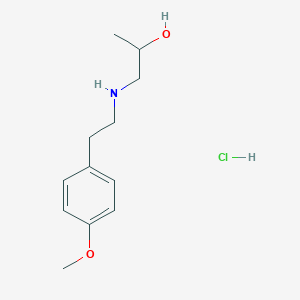

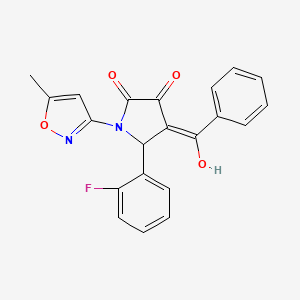
![7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile](/img/structure/B2367382.png)
![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2367388.png)
